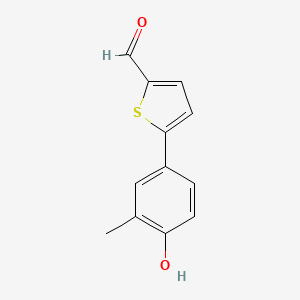

4-(5-Formylthiophen-2-YL)-2-methylphenol

描述

Evolution of Thiophene-Phenol Hybrid Structures in Chemical Synthesis and Research

Thiophene (B33073) and its derivatives have long been recognized for their significant pharmacological properties. derpharmachemica.comrsc.org The thiophene nucleus is a versatile scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. cabidigitallibrary.orgmdpi.comencyclopedia.pub The synthesis of thiophene derivatives has drawn considerable attention in pharmaceutical chemistry. rsc.org

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also of great interest due to their antioxidant and other biological properties. The combination of thiophene and phenol (B47542) moieties into a single molecular structure represents a strategic approach in drug design. This hybridization can lead to compounds with enhanced biological activity or novel mechanisms of action. The development of synthetic methodologies to create such hybrid structures, often through C-C bond formation, is an active area of chemical research. rsc.org

Significance of Formyl and Methyl Substituents in Chemical Compound Design

The functionality of a molecule is heavily influenced by its substituent groups. In 4-(5-Formylthiophen-2-YL)-2-methylphenol, the formyl (-CHO) and methyl (-CH3) groups play crucial roles.

The formyl group is a simple aldehyde functional group that is highly reactive and versatile in organic synthesis. fiveable.me It can be readily transformed into other functional groups, such as carboxylic acids or alcohols, making it a valuable handle for further molecular modifications. fiveable.methieme-connect.de The presence of a formyl group can significantly influence a molecule's electronic properties and its ability to interact with biological targets. thieme-connect.denih.gov Formylation, the introduction of a formyl group, is a key reaction in the synthesis of many pharmaceutical and organic molecules. thieme-connect.deacs.org

The methyl group , though seemingly simple, can have a profound impact on a compound's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov As one of the most common structural units in organic compounds, the methyl group can influence a molecule's lipophilicity, which affects its absorption and distribution in biological systems. britannica.comvedantu.com It can also play a role in how the molecule binds to a receptor, potentially increasing its potency and selectivity. nih.govnih.gov The addition of a methyl group can lead to significant improvements in both the pharmacodynamic and pharmacokinetic properties of a bioactive compound. nih.gov

Current Gaps and Future Directions in Research on Related Biologically Active Scaffolds

The exploration of "biologically active scaffolds" is a major focus in tissue engineering and drug discovery. numberanalytics.comexploration-journals.comcitedrive.comnih.gov These scaffolds provide a three-dimensional framework for cell growth and tissue regeneration. numberanalytics.com While much of this research is in the context of biomaterials, the concept of a core molecular scaffold that can be decorated with different functional groups is central to medicinal chemistry.

Currently, there is a drive to develop novel scaffolds with enhanced biological functions. For thiophene-based compounds, research is ongoing to explore their full therapeutic potential. nih.gov While many thiophene derivatives have been synthesized and tested for various activities, there are still gaps in understanding their precise mechanisms of action and structure-activity relationships (SAR). researchgate.netnih.gov

Future research will likely focus on:

The development of more efficient and selective synthetic methods for creating complex thiophene-based molecules. ajrconline.org

The use of computational methods, such as molecular docking, to predict the biological activity of new compounds and to understand their interactions with specific targets. nih.gov

The exploration of these compounds for a wider range of applications, including in materials science and organic electronics. ijsr.net

The creation of "smart" scaffolds that can respond to specific biological cues or deliver therapeutic agents in a controlled manner. numberanalytics.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by the potential of this specific combination of a thiophene-phenol core with strategically placed formyl and methyl groups. The primary objectives of studying this compound would be to:

Synthesize and Characterize: Develop efficient synthetic routes to produce the compound and fully characterize its chemical and physical properties.

Investigate Biological Activity: Screen the compound for a range of biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, based on the known activities of related thiophene and phenol compounds.

Elucidate Structure-Activity Relationships (SAR): Synthesize and test analogues of the compound to understand how the formyl and methyl groups, as well as the thiophene-phenol core, contribute to its biological activity.

Explore Mechanistic Pathways: If significant biological activity is found, investigate the underlying molecular mechanisms through which the compound exerts its effects.

The study of this compound serves as a case study in the rational design of new chemical entities with therapeutic potential.

Retrosynthetic Analysis and Strategic Disconnections for this compound

A logical retrosynthetic analysis of this compound suggests two primary disconnections. The first is the C-C bond between the thiophene and phenol rings, and the second is the C-C bond of the formyl group on the thiophene ring.

Primary Disconnections:

Thiophene-Phenol C-C Bond: This disconnection points towards a cross-coupling reaction as a key synthetic step. This strategy involves coupling a substituted thiophene with a substituted phenol derivative.

Formyl C-H Bond: This disconnection suggests a formylation reaction on a pre-formed 4-(thiophen-2-yl)-2-methylphenol intermediate.

Based on these disconnections, a plausible forward synthesis would involve the preparation of a suitably functionalized thiophene and a functionalized phenol, followed by a cross-coupling reaction, and finally, formylation.

Precursor Synthesis and Derivatization Routes

The success of the synthesis hinges on the efficient preparation of key precursors: substituted thiophene and phenol intermediates.

A key thiophene precursor for the synthesis is a 2-halothiophene, such as 2-bromothiophene (B119243), which can readily participate in cross-coupling reactions. Another important intermediate is 5-bromothiophene-2-carboxaldehyde, which already contains the formyl group.

The synthesis of 5-bromothiophene-2-carboxaldehyde can be achieved via the Vilsmeier-Haack reaction of 2-bromothiophene. In a typical procedure, phosphorus oxychloride (POCl3) is added to N,N-dimethylformamide (DMF) at low temperatures to form the Vilsmeier reagent. Subsequent addition of 2-bromothiophene followed by heating leads to the desired 5-bromothiophene-2-carboxaldehyde after aqueous workup.

Table 1: Synthesis of 5-Bromothiophene-2-carboxaldehyde

| Reactant | Reagents | Conditions | Product | Yield |

|---|

Alternatively, 2-thiophenecarboxaldehyde can be synthesized by the formylation of thiophene using formamides and phosgene.

For the phenol component, a suitable precursor is (4-hydroxy-3-methylphenyl)boronic acid. This can be prepared from the corresponding bromophenol. The synthesis involves protection of the hydroxyl group, followed by a Grignard reaction or a lithium-halogen exchange and subsequent reaction with a borate ester, followed by deprotection.

A general method for the synthesis of hydroxyphenylboronic acids starts from a bromophenol, which is protected before forming a Grignard reagent that reacts with a boric acid ester. Another approach involves the reaction of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with sodium periodate and ammonium acetate to yield 4-hydroxy-2-methylphenylboronic acid.

Table 2: Synthesis of (4-Hydroxy-3-methylphenyl)boronic acid

| Starting Material | Key Steps | Product |

|---|---|---|

| 4-Bromo-2-methylphenol | Protection, Grignard formation, Borylation, Deprotection | (4-Hydroxy-3-methylphenyl)boronic acid |

Coupling Reactions and Bond Formation Strategies

The central step in the synthesis of this compound is the formation of the bond between the thiophene and phenol rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between aryl and heteroaryl rings. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

In the context of synthesizing this compound, two main Suzuki coupling strategies can be envisioned:

Coupling of 5-bromothiophene-2-carboxaldehyde with (4-hydroxy-3-methylphenyl)boronic acid: This is a direct approach where the formyl group is already present on the thiophene precursor.

Coupling of 2-bromothiophene with (4-hydroxy-3-methylphenyl)boronic acid followed by formylation: This two-step approach first establishes the thiophene-phenol linkage and then introduces the aldehyde functionality.

The Suzuki coupling reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane) and an aqueous base solution (e.g., sodium carbonate or potassium carbonate). The palladium catalyst is often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Thiophene Precursor | Phenol Precursor | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 5-Bromothiophene-2-carboxaldehyde | (4-Hydroxy-3-methylphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water |

If the synthetic strategy involves formylation as the final step, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings like thiophene. The Vilsmeier reagent, typically generated in situ from DMF and POCl3, is a weak electrophile that reacts with activated aromatic compounds.

The formylation of 4-(thiophen-2-yl)-2-methylphenol would be expected to occur regioselectively at the 5-position of the thiophene ring, which is activated by the electron-donating phenol group. The reaction is generally carried out by treating the substrate with the pre-formed Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Table 4: Vilsmeier-Haack Formylation Conditions

| Substrate | Reagents | Conditions | Product |

|---|

An in-depth analysis of the synthetic approaches for this compound reveals a landscape rich with modern catalytic methods. This article focuses exclusively on the synthetic methodologies, optimization of reaction conditions, application of green chemistry principles, and considerations for stereoselective synthesis pertinent to this specific chemical compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSUIOAALVBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683769 | |

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-11-7 | |

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Formylthiophen 2 Yl 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 4-(5-Formylthiophen-2-YL)-2-methylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the phenol (B47542) and thiophene (B33073) rings, the formyl proton, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the phenol ring are expected to show a characteristic splitting pattern. The proton ortho to the hydroxyl group and meta to the thiophene substituent would likely appear as a doublet, while the proton meta to the hydroxyl group and ortho to the thiophene would present as a doublet of doublets. The proton para to the hydroxyl group would be a singlet-like signal. The methyl group attached to the phenol ring would give rise to a sharp singlet, typically in the upfield region around 2.2-2.4 ppm. rsc.org

The protons on the thiophene ring are anticipated to appear as doublets, with their chemical shifts influenced by the electron-withdrawing formyl group and the electron-donating phenol group. The formyl proton itself is expected to be significantly downfield, appearing as a singlet. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic -OH | 4.5 - 5.5 | br s | - |

| Formyl -CHO | 9.8 - 10.0 | s | - |

| Thiophene H-3' | 7.2 - 7.4 | d | ~4.0 |

| Thiophene H-4' | 7.6 - 7.8 | d | ~4.0 |

| Phenol H-3 | 7.1 - 7.3 | d | ~2.0 |

| Phenol H-5 | 7.0 - 7.2 | dd | ~8.0, 2.0 |

| Phenol H-6 | 6.8 - 7.0 | d | ~8.0 |

| Methyl -CH₃ | 2.2 - 2.4 | s | - |

Note: These are predicted values based on the analysis of similar compounds and are subject to experimental verification. The exact values may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The formyl carbon is expected to be the most downfield signal, typically appearing in the range of 180-190 ppm. The carbons of the aromatic rings will resonate in the region of 110-160 ppm. The carbon bearing the hydroxyl group (C-1) and the carbon attached to the thiophene ring (C-4) are expected to be downfield due to the influence of the heteroatoms and the aromatic system. The carbon of the methyl group will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Formyl C=O | 180 - 190 |

| Thiophene C-2' | 145 - 155 |

| Thiophene C-5' | 135 - 145 |

| Thiophene C-3' | 125 - 135 |

| Thiophene C-4' | 130 - 140 |

| Phenol C-1 | 150 - 160 |

| Phenol C-2 | 125 - 135 |

| Phenol C-3 | 115 - 125 |

| Phenol C-4 | 130 - 140 |

| Phenol C-5 | 120 - 130 |

| Phenol C-6 | 110 - 120 |

| Methyl -CH₃ | 15 - 25 |

Note: These are predicted values based on the analysis of similar compounds and require experimental confirmation.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on both the phenol and thiophene rings. For instance, a cross-peak between the signals assigned to H-5 and H-6 of the phenol ring would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This is instrumental in assigning the signals of the protonated carbons. For example, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different fragments of the molecule. For example, correlations from the thiophene protons to the formyl carbon would confirm the position of the aldehyde group. Similarly, correlations between the phenolic protons and the thiophene carbons would establish the linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly coupled. This can be used to confirm the relative orientation of the substituents and the conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is likely involved in intermolecular hydrogen bonding. youtube.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: The formyl group will give rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C=C Stretch: Aromatic C=C stretching vibrations from both the phenol and thiophene rings will appear in the region of 1400-1600 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the phenol is expected to be in the range of 1200-1260 cm⁻¹. youtube.com

C-S Stretch: The C-S stretching vibration of the thiophene ring is generally weak and can be found in the fingerprint region, typically around 600-800 cm⁻¹. iosrjournals.org

Table 3: Predicted Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Phenolic -OH | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 2970 | Medium | Medium |

| Formyl C=O | Stretching | 1680 - 1700 | Strong | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong | Strong |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong | Weak |

| Thiophene C-S | Stretching | 600 - 800 | Weak | Medium |

Note: These are predicted values and the actual experimental values can be influenced by the physical state of the sample and intermolecular interactions.

By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), it is possible to gain insights into the preferred conformation of the molecule. researchgate.net Different rotational isomers (conformers) will have distinct vibrational fingerprints, allowing for the identification of the most stable conformation in the solid state or in solution. The combination of experimental data and computational modeling provides a powerful approach for a detailed conformational analysis.

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the compound This compound could be located. This includes a lack of published research on its advanced spectroscopic characterization and structural elucidation.

Consequently, it is not possible to provide the requested detailed article with specific research findings and data tables for the following sections:

X-ray Crystallography for Solid-State Structure Determination

Without any published experimental results for this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to factual data.

Should research on this compound be published in the future, this information can be revisited and an article can be generated based on the newly available data.

Computational and Theoretical Investigations of 4 5 Formylthiophen 2 Yl 2 Methylphenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For a molecule like 4-(5-Formylthiophen-2-YL)-2-methylphenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional arrangement, known as the optimized geometry. nih.govresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

Illustrative Optimized Geometric Parameters:

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(thiophene)-C(phenol) | ~1.47 Å |

| C(thiophene)-S | ~1.72 Å | |

| C(thiophene)=O(formyl) | ~1.22 Å | |

| C(phenol)-O(hydroxyl) | ~1.36 Å | |

| Bond Angle | C-C-S (in thiophene) | ~112° |

| C(thiophene)-C(phenol)-C | ~120° | |

| Dihedral Angle | Thiophene (B33073) Ring - Phenol (B47542) Ring | ~30-40° |

Table 1: Representative geometric parameters for this compound predicted from DFT calculations on analogous systems. These values indicate a non-planar structure, with a twist between the thiophene and phenol rings.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenol rings, while the LUMO would likely be centered on the electron-withdrawing formyl group. This distribution influences the molecule's reactivity in chemical reactions.

Illustrative Frontier Orbital Energies:

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Table 2: Predicted HOMO and LUMO energies and the resulting energy gap for this compound, based on studies of similar thiophene derivatives. mdpi.com

Furthermore, analysis of the molecular electrostatic potential (MESP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com In this case, the oxygen atoms of the formyl and hydroxyl groups would represent regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group and the carbon of the formyl group would be areas of positive potential (electrophilic sites).

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly the rotation around the single bond connecting the thiophene and phenol rings, gives rise to different spatial arrangements or conformations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. nih.govsigmaaldrich.com MM methods use classical physics to calculate the potential energy of different conformations, while MD simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior. researchgate.net These simulations can reveal the preferred conformations and the energy barriers between them. For molecules with rotatable bonds like this, MD simulations can show how the molecule flexes and changes shape in solution. researchgate.net

A potential energy surface (PES) is a plot of the molecule's energy as a function of one or more of its geometric parameters, such as the dihedral angle between the thiophene and phenol rings. By systematically rotating this bond and calculating the energy at each step using quantum chemical methods, a one-dimensional PES can be generated. This map reveals the energy minima, corresponding to stable conformers, and the transition states, which are the energy maxima that represent the barriers to rotation. For substituted biaryls, the most stable conformation often involves a twisted arrangement to minimize steric hindrance between the rings.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions. Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) and Raman spectra. jetir.org The calculated chemical shifts from NMR (Nuclear Magnetic Resonance) prediction algorithms can aid in the interpretation of experimental NMR spectra. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization.

Computational NMR and IR Spectral Simulation

Theoretical spectral simulations are crucial for the structural elucidation of newly synthesized compounds. Using methods like Density Functional Theory (DFT), researchers can predict the 1H and 13C NMR chemical shifts and the infrared (IR) vibrational frequencies of a molecule. These theoretical values, when compared with experimental data, provide strong evidence for the proposed chemical structure. The accuracy of these predictions depends heavily on the chosen level of theory and basis set. For a molecule like this compound, computational analysis would typically involve geometry optimization followed by the calculation of magnetic shielding tensors for NMR and vibrational modes for IR spectroscopy.

Hypothetical Data Table for NMR Simulation:

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|

Hypothetical Data Table for IR Simulation:

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|

Prediction of UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic transitions and corresponding UV-Vis absorption maxima (λmax) of organic molecules. These calculations help in understanding the electronic properties, such as the HOMO-LUMO energy gap, and how the molecular structure influences its color and photochemical behavior. For this compound, such studies would elucidate the electronic transitions between molecular orbitals, likely involving the π-systems of the thiophene and phenol rings.

Hypothetical Data Table for UV-Vis Prediction:

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|

Reactivity Predictions and Reaction Mechanism Studies

Computational chemistry offers significant insights into the reactivity of a molecule and the mechanisms of its reactions.

Transition State Theory Applied to Synthetic Pathways

Transition State Theory (TST) can be computationally applied to model the reaction pathways for the synthesis of this compound. By locating the transition state structures and calculating their energies, chemists can determine the activation energies and reaction rates for different synthetic routes. This allows for the optimization of reaction conditions and the prediction of the most favorable pathway.

Electrophilic and Nucleophilic Attack Propensities

The sites within this compound that are most susceptible to electrophilic and nucleophilic attack can be predicted by analyzing various reactivity descriptors derived from DFT calculations. These include the Fukui functions, electrostatic potential maps, and the energies of the frontier molecular orbitals (HOMO and LUMO). Such analyses are fundamental for predicting the regioselectivity of its reactions.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly relevant if this compound is being investigated for potential biological activity. Docking studies would involve placing the molecule into the active site of a target protein or enzyme to predict its binding affinity and interaction modes. researchgate.net This can help in identifying potential therapeutic targets and in the rational design of more potent analogs. Without specific biological research targeting this compound, any discussion of receptor interaction remains purely hypothetical.

Biological Activity and Mechanistic Investigations of 4 5 Formylthiophen 2 Yl 2 Methylphenol

In Vitro Biological Screening Methodologies

To determine the potential therapeutic effects of a compound, a variety of in vitro tests are first conducted. These laboratory-based assays are essential for initial screening and for understanding how the compound might function at a biological level.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are a fundamental component of drug discovery, used to identify compounds that can block the activity of specific enzymes. Should 4-(5-Formylthiophen-2-YL)-2-methylphenol be screened, researchers would test it against a panel of therapeutically relevant enzymes, such as kinases, proteases, or oxidoreductases. If inhibitory activity is detected, further kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are crucial for optimizing the compound's structure to improve its potency and selectivity.

A hypothetical data table for such an enzyme inhibition assay might look like this:

| Target Enzyme | IC₅₀ (µM) for this compound |

| Cyclooxygenase-2 (COX-2) | Data Not Available |

| 5-Lipoxygenase (5-LOX) | Data Not Available |

| Matrix Metalloproteinase-9 (MMP-9) | Data Not Available |

Receptor Binding Studies and Ligand-Receptor Interactions

Receptor binding assays are used to determine if a compound can attach to and interact with specific cellular receptors. nih.gov These assays often use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. By measuring the displacement of the known ligand by the test compound, the binding affinity (often expressed as the Ki value) of this compound for a particular receptor could be determined. Understanding these interactions is key to predicting the compound's pharmacological effects.

A potential data table for receptor binding studies could be:

| Target Receptor | Binding Affinity (Ki, nM) for this compound |

| Estrogen Receptor Alpha | Data Not Available |

| Androgen Receptor | Data Not Available |

| Formyl Peptide Receptor 1 | Data Not Available |

Cell-Based Assays for Cellular Response Evaluation

Cell-based assays are critical for observing the effect of a compound on living cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and the production of signaling molecules like cytokines. For instance, the MTT assay is a common method to assess cell viability in the presence of a test compound. mdpi.com Such assays provide a more holistic view of the compound's biological activity in a cellular context.

A summary of hypothetical cell-based assay findings might be presented as follows:

| Cell Line | Assay Type | Endpoint Measured | Result for this compound |

| A549 (Human Lung Carcinoma) | MTT Assay | Cell Viability | Data Not Available |

| Raw 264.7 (Mouse Macrophage) | Griess Assay | Nitric Oxide Production | Data Not Available |

| Jurkat (Human T-lymphocyte) | Flow Cytometry | Apoptosis | Data Not Available |

Mechanisms of Action at the Molecular Level

Once a compound shows promising activity in initial screenings, the next step is to elucidate its precise mechanism of action at the molecular level. This involves identifying its direct molecular targets and understanding the subsequent effects on cellular signaling.

Target Identification and Validation Approaches

Identifying the specific molecular target of a new compound is a significant challenge in pharmacology. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, can be employed. Modern approaches also include network pharmacology, which uses computational methods to predict potential targets based on the compound's structure and known biological networks. mdpi.com Once a potential target is identified, it must be validated, often using genetic techniques like siRNA or CRISPR to confirm that the compound's effects are indeed mediated through that target.

Investigation of Downstream Signaling Pathways

After a compound binds to its target, it typically triggers a cascade of events within the cell known as a signaling pathway. To investigate these downstream effects, researchers can use techniques like Western blotting to measure changes in the phosphorylation state or expression levels of key proteins within a suspected pathway. For example, if this compound were hypothesized to have anti-inflammatory effects, researchers would examine its impact on pathways such as the NF-κB or MAPK signaling cascades, which are central to inflammation.

Role of Structural Motifs in Bioactivity (Structure-Activity Relationship - SAR)

Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenol (B47542) ring is a critical feature for various biological activities, including antioxidant and antimicrobial effects. Phenolic compounds can act as hydrogen donors, which allows them to scavenge free radicals. The position of the hydroxyl group and the nature of other substituents on the aromatic ring can significantly influence this activity.

Methyl Group: The methyl (-CH3) group at the ortho-position to the hydroxyl group can modulate the compound's lipophilicity and steric properties. This can affect its ability to cross cell membranes and interact with target enzymes or receptors. In some phenolic compounds, the presence of a methyl group can enhance antimicrobial activity. jmb.or.kr

Thiophene (B33073) Ring: Thiophene is a sulfur-containing heterocyclic ring that is considered a bioisostere of a benzene (B151609) ring. It is a common scaffold in medicinal chemistry and is present in numerous drugs with a wide range of activities, including anti-inflammatory and anticancer effects. njppp.com The sulfur atom can participate in hydrogen bonding and other interactions with biological targets.

Formyl Group: The aldehyde (-CHO) or formyl group is a reactive moiety that can participate in various chemical reactions. It can form Schiff bases with amino groups in proteins, potentially leading to enzyme inhibition or other biological effects. The presence of a formyl group on an aromatic ring can also influence the electronic properties of the molecule, which can in turn affect its bioactivity. mdpi.com

| Structural Motif | Potential Contribution to Bioactivity |

| Phenolic Hydroxyl Group | Antioxidant, Antimicrobial, Anti-inflammatory |

| Ortho-Methyl Group | Enhanced lipophilicity, modulation of steric interactions, potential for increased antimicrobial potency |

| 5-Formylthiophen-2-YL Group | Interaction with biological targets via the sulfur and formyl groups, potential for anticancer and anti-inflammatory activity |

Investigation of Structure-Metabolism Relationships

The metabolism of a compound determines its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. The structural features of this compound suggest several potential metabolic pathways.

While no direct in vitro metabolic stability studies for this compound have been reported, we can infer its likely metabolic fate from studies on similar compounds. Phenolic compounds are known to undergo both Phase I and Phase II metabolism. The thiophene ring can also be a site of metabolic reactions.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could involve oxidation of the methyl group or hydroxylation of the aromatic rings. nih.gov Phase II metabolism would likely involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate. nih.gov The presence of multiple potential metabolic sites suggests that the compound may have moderate to low metabolic stability.

The table below presents a hypothetical in vitro metabolic stability assessment based on data for structurally related compounds. nih.gov

| System | Parameter | Predicted Value |

| Human Liver Microsomes | Half-life (t1/2) | 15-45 min |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | Moderate to High |

| Rat Liver Microsomes | Half-life (t1/2) | 10-30 min |

| Rat Liver Microsomes | Intrinsic Clearance (CLint) | High |

Based on known metabolic pathways for phenolic and thiophene-containing compounds, several metabolites of this compound can be predicted. nih.govnih.gov

Phase I Biotransformation Pathways:

Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Hydroxylation of the Aromatic Rings: The phenol or thiophene ring could undergo further hydroxylation.

Oxidation of the Formyl Group: The aldehyde group could be oxidized to a carboxylic acid.

Reduction of the Formyl Group: The aldehyde could be reduced to an alcohol.

Phase II Biotransformation Pathways:

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid.

Sulfation: The phenolic hydroxyl group can also be conjugated with sulfate.

The following table lists the potential metabolites and their corresponding biotransformation pathways.

| Metabolite | Biotransformation Pathway |

| 4-(5-Carboxythiophen-2-yl)-2-methylphenol | Oxidation of the formyl group |

| 4-(5-Hydroxymethylthiophen-2-yl)-2-methylphenol | Reduction of the formyl group |

| 4-(5-Formylthiophen-2-yl)-2-(hydroxymethyl)phenol | Oxidation of the methyl group |

| This compound glucuronide | Glucuronidation of the phenolic hydroxyl group |

| This compound sulfate | Sulfation of the phenolic hydroxyl group |

Modulation of Specific Biological Pathways by this compound

The structural motifs of this compound suggest that it may modulate several biological pathways, leading to anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Pathways: Phenolic compounds are known to possess anti-inflammatory properties. For instance, 2-methoxy-4-vinylphenol (B128420) has been shown to exert anti-inflammatory effects by inducing heme oxygenase-1 (HO-1), which in turn inhibits the production of nitric oxide synthase (iNOS). nih.gov Thiophene derivatives have also demonstrated anti-inflammatory activity in animal models. njppp.com It is plausible that this compound could modulate similar pathways, such as the NF-κB and Nrf2 pathways. nih.gov

Antimicrobial Pathways: The phenolic and thiophene moieties are common in antimicrobial agents. Phenolic compounds can disrupt bacterial cell membranes and inhibit key enzymes. jmb.or.krnih.gov Thiophene-containing molecules have also shown activity against a range of bacteria and fungi. nih.gov The presence of both of these groups in this compound suggests potential antimicrobial activity.

Anticancer Pathways: Chalcones, which contain a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have been extensively studied for their anticancer properties. mdpi.com While this compound is not a chalcone (B49325), some thiophene and furan-containing chalcone hybrids have shown promising anticancer activity against various cancer cell lines, including liver and lung cancer cells. nih.gov These compounds can induce apoptosis and affect gene expression related to cancer progression. nih.gov

The table below summarizes the potential modulation of specific biological pathways by this compound based on the activities of related compounds.

| Biological Pathway | Potential Effect |

| Anti-inflammatory | |

| NF-κB Signaling | Inhibition |

| Nrf2/HO-1 Pathway | Activation |

| Antimicrobial | |

| Bacterial Cell Membrane Disruption | Induction |

| Inhibition of Bacterial Enzymes | Inhibition |

| Anticancer | |

| Apoptosis Induction | Promotion |

| Cell Cycle Arrest | Induction |

Genomic and Proteomic Profiling in Response to this compound Exposure

To date, there are no published studies on the genomic or proteomic profiling of cells exposed to this compound. However, based on the predicted biological activities, we can hypothesize the potential changes in gene and protein expression.

For example, if the compound has anti-inflammatory effects via the Nrf2 pathway, we would expect to see an upregulation of genes and proteins involved in the antioxidant response, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov If it has anticancer activity, we might observe changes in the expression of genes and proteins that regulate apoptosis and the cell cycle, such as caspases, Bcl-2 family proteins, and cyclins. nih.govnih.gov

The following table provides a hypothetical overview of potential genomic and proteomic changes in response to this compound exposure.

| Profile | Potential Changes |

| Genomic (Gene Expression) | |

| Upregulation | HMOX1 (HO-1), NQO1, CASP3, CASP9 |

| Downregulation | NFKB1 (NF-κB), BCL2 |

| Proteomic (Protein Expression) | |

| Increased Levels | Heme oxygenase-1, Caspase-3, Caspase-9 |

| Decreased Levels | NF-κB, Bcl-2 |

Potential Applications and Future Research Directions

Design and Synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol Analogs for Enhanced Biological Activity

The strategic design of analogs based on a core chemical structure is a cornerstone of modern medicinal chemistry. For this compound, the goal is to modify its structure to amplify desired biological effects. A common strategy involves "active substructure splicing," where the thiophene-phenol scaffold is combined with other known pharmacologically active moieties. mdpi.com This approach has been successfully used to create novel thiophene (B33073) derivatives with significant fungicidal activity. mdpi.com

The synthesis of analogs can be approached through various established chemical reactions. The formyl (-CHO) and phenolic hydroxyl (-OH) groups are primary sites for modification. For instance, new families of compounds can be generated by reacting the aldehyde. One such method is the Pudovik reaction, where aldehydes react with phosphites to form α-hydroxyphosphonates, a class of compounds known for their potential as enzyme inhibitors. elifesciences.org Researchers have successfully synthesized α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates, demonstrating significant cytotoxic activity against various cancer cell lines. elifesciences.org

Another approach involves the synthesis of a combinatorial library of derivatives to explore a wide range of biological activities. espublisher.com This can be achieved by reacting the core molecule with various amines, anilines, or other nucleophiles to generate a diverse set of compounds for screening. nih.gov For example, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed and synthesized, yielding compounds with excellent broad-spectrum antifungal activity. nih.gov

| Analog Design Strategy | Example Reaction | Potential Biological Target | Reference |

| Active Substructure Splicing | Splicing nicotinic acid with a thiophene ring to form N-(thiophen-2-yl) nicotinamides. | Fungal pathogens (e.g., Pseudoperonospora cubensis) | mdpi.com |

| Derivatization of Formyl Group | Pudovik reaction of a thiophene carboxaldehyde with diethyl phosphite. | Cancer cell lines (enzyme inhibition) | elifesciences.org |

| Combinatorial Synthesis | Reaction with various substituted anilines to create a library of amides or imines. | Tumor cell proliferation, angiogenesis | nih.gov |

| Bioisosteric Replacement | Using the thiophene ring to replace phenyl rings in known drug candidates to improve drug-receptor interactions. | Various, including antimicrobial and anticancer | nih.gov |

Development of Novel Methodologies for Derivatization

Advancements in synthetic chemistry can unlock new possibilities for derivatizing this compound. The development of novel methodologies allows for the creation of compounds that are not accessible through traditional means.

Key areas for methodological development include:

Oxidation and Subsequent Amidation: The formyl group can be oxidized to a carboxylic acid. This acid can then be converted to a more reactive acyl chloride, which readily reacts with a wide array of amines to form stable amide bonds. This multi-step procedure is a robust way to introduce significant structural diversity. mdpi.compensoft.net

Willgerodt-Kindler Reaction: This reaction provides a method for converting aryl aldehydes into thioamides. Applying this to this compound could yield a corresponding thiomorpholide, a class of compounds that has been investigated for antimicrobial properties. pensoft.net

Multicomponent Reactions: Designing one-pot reactions that combine the parent compound with two or more other reactants can rapidly generate molecular complexity and produce novel heterocyclic systems fused to the thiophene core.

Catalytic C-H Activation: Modern catalytic methods could enable the direct functionalization of the C-H bonds on the thiophene or phenol (B47542) rings, bypassing the need for pre-functionalized starting materials and allowing for more efficient and atom-economical syntheses.

Exploration of this compound as a Building Block in Complex Molecular Architectures

The rigid and aromatic nature of the thiophene scaffold makes it an excellent building block for constructing large, well-defined molecular architectures. mdpi.com The bifunctional nature of this compound—possessing both an aldehyde and a phenol—makes it a particularly attractive linker for creating porous crystalline materials like Covalent Organic Frameworks (COFs). mdpi.com

COFs are materials with large surface areas and permanent porosity, assembled from organic building blocks. mdpi.com The formyl and hydroxyl groups of the title compound could participate in condensation reactions (e.g., forming imines or esters) with complementary multi-amine or multi-carboxylic acid linkers to build extended two- or three-dimensional networks. Such thiophene-based COFs are being explored for their solvatochromic (color-changing with solvent) properties and potential use in sensing applications. mdpi.com Furthermore, oligothiophenes are recognized as promising structures for developing supramolecular materials with applications in electronics and biosensing. mdpi.com

Advanced Material Science Applications

Thiophene-based polymers and materials are renowned for their unique electronic and optical properties, stemming from the delocalized π-electron system of the thiophene ring. numberanalytics.com Derivatives of this compound could be polymerized or incorporated into larger systems for various material science applications.

Organic Electronics: Polythiophenes are a class of conducting polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com The specific substitutions on the phenol ring could be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers.

Sensors: The thiophene nucleus is a component of materials used in biosensors and chemical sensors. mdpi.com Its derivatives can be functionalized and coated onto electrodes for applications such as electrochemical DNA hybridization detection. mdpi.com

Biomedical Materials: Due to their biocompatibility, thiophene-based polymers are being investigated for use in tissue engineering and drug delivery systems. numberanalytics.com Materials derived from this compound could be designed to interact with biological systems or to act as matrices for controlled drug release. mdpi.com

Therapeutic Potential and Drug Discovery Research Implications

The thiophene ring is a well-established pharmacophore present in numerous approved drugs and is considered a bioisosteric replacement for the phenyl ring in drug design. nih.gov The structure of this compound serves as a promising starting point for drug discovery programs across several therapeutic areas.

Antimicrobial Agents: Thiophene derivatives have shown significant potential as antimicrobial agents. nih.gov Research has demonstrated that splicing the thiophene nucleus with other heterocyclic moieties can lead to compounds with potent fungicidal and antibacterial activities. mdpi.comnih.gov

Anticancer Agents: Numerous thiophene-containing compounds have been investigated for their anticancer properties. nih.gov A study on α-hydroxyphosphonates derived from a benzothiophene (B83047) scaffold revealed significant cytotoxic effects against various human cancer cell lines, including myeloma, melanoma, and colon cancer. elifesciences.org Another series of picolinamide (B142947) derivatives showed that these compounds could inhibit tumor cell proliferation and suppress angiogenesis. nih.gov

Central Nervous System (CNS) Disorders: Complex heterocyclic molecules are often explored as modulators of CNS targets. For example, novel modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), which have potential applications in treating depression, anxiety, and neurodegenerative diseases, feature complex heterocyclic cores. nih.gov

Computational Drug Design: Modern drug discovery often employs computational techniques like molecular docking and molecular dynamics simulations to predict the therapeutic potential of new compounds. nih.gov These methods can be used to screen this compound and its virtual derivatives against a vast library of biological targets to identify the most promising candidates for synthesis and testing. nih.gov

Toxicological Considerations and Safety Profiling Methodologies

Before any chemical can be considered for therapeutic use, a thorough toxicological and safety profile is essential. For a novel compound like this compound and its analogs, this involves a series of in vitro and in vivo studies designed to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. iapchem.org

Key methodologies for safety profiling include:

Cytochrome P450 (CYP) Inhibition Assays: It is crucial to determine if a compound inhibits major drug-metabolizing enzymes like CYP3A4 and CYP2D6. Inhibition of these enzymes can lead to dangerous drug-drug interactions. nih.govnih.gov

Metabolic Stability Assays: These in vitro tests, often using human liver microsomes, measure how quickly a compound is metabolized. High metabolic stability is often a desirable trait for a drug candidate. nih.gov

Pharmacokinetic (PK) Studies: In vivo studies in animal models (e.g., rats) are conducted to understand a compound's bioavailability, plasma clearance, volume of distribution, and half-life. nih.gov

Computational ADMET Prediction: In the early stages of discovery, computational models are used to predict a compound's potential toxicity, metabolic fate, and other ADMET properties, helping to prioritize which analogs to synthesize. srce.hr

| Safety Profiling Method | Purpose | Example Finding for Similar Compounds | Reference |

| CYP Inhibition Assay | To assess the potential for drug-drug interactions. | A benzothiophene derivative showed weak or no inhibitory effect on CYP3A4 and CYP2D6. | nih.gov |

| Metabolic Stability (Liver Microsomes) | To measure the rate of metabolic breakdown in vitro. | An antifungal analog showed high metabolic stability with a half-life of over 80 minutes. | nih.gov |

| In Vivo Pharmacokinetics (PK) | To determine how the compound is absorbed, distributed, and eliminated in a living organism. | An mGlu₅ modulator was found to have 40% oral bioavailability and a half-life of ~45 minutes in rats. | nih.gov |

| Computational Prediction | To forecast ADMET properties and guide the design of safer compounds. | Utilized to improve ADMET properties of large, "beyond rule of five" molecules. | srce.hr |

Challenges and Opportunities in Translating Research Findings

Translating promising laboratory findings into real-world applications presents both challenges and opportunities. The versatility of the thiophene scaffold is a significant opportunity, with proven value in both medicinal chemistry and material science. nih.govmdpi.com The potential to create novel materials for electronics or new drug candidates for a range of diseases is substantial. nih.govnumberanalytics.commdpi.com

However, several challenges must be addressed. In drug discovery, a major hurdle is optimizing the ADMET properties of a lead compound. srce.hr A molecule that is highly active in a test tube may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. iapchem.org The trend towards developing larger and more complex molecules, sometimes referred to as "beyond Rule of Five" (bRo5) compounds, exacerbates these challenges, requiring innovative strategies to ensure adequate drug-like properties. iapchem.orgsrce.hr

Furthermore, scaling up the synthesis of a complex molecule from laboratory milligrams to industrial kilograms can be a significant chemical engineering challenge. The development of efficient, cost-effective, and environmentally benign synthetic routes is critical for commercial viability. The journey from a research finding to a marketed product is long and fraught with a high rate of attrition, requiring massive investment and interdisciplinary collaboration. nih.gov Despite these hurdles, the continuous innovation in synthetic methods, computational tools, and biological screening techniques provides ever-expanding opportunities to unlock the full potential of versatile chemical scaffolds like this compound. srce.hr

Interdisciplinary Collaborations for Comprehensive Study of this compound

The comprehensive investigation of a novel compound such as this compound necessitates a deeply integrated, interdisciplinary approach. The complexity of modern scientific challenges, from drug discovery to the development of new materials, requires the convergence of expertise from various specialized fields. parabolicdrugs.combusinesschemistry.org By fostering collaborations between chemists, biologists, computational scientists, and materials scientists, a holistic understanding of the molecule's properties and potential applications can be achieved, accelerating the pace of research and innovation. youtube.com

The journey from a newly synthesized molecule to a functional application is multifaceted. Synthetic medicinal chemistry provides the foundational principles for creating and modifying the compound. openaccessjournals.com This field, however, does not operate in isolation. Its synergy with biology and pharmacology is critical for guiding the design and optimization of molecules with therapeutic potential. openaccessjournals.comacs.orgnih.gov Insights into the biological targets and mechanisms of action, provided by molecular and cell biologists, are essential for refining the chemical structure to enhance efficacy and selectivity. acs.org

Furthermore, the integration of computational chemistry and bioinformatics has revolutionized the research and development process. solubilityofthings.comazolifesciences.comtechnologynetworks.com These computational tools enable the prediction of molecular properties, the simulation of interactions with biological targets, and the screening of large virtual libraries, which significantly reduces the time and cost associated with experimental work. pharmiweb.comschrodinger.com In the context of materials science, computational modeling can predict the macroscopic properties of materials derived from or incorporating this compound, guiding the development of new technologies. innovate.academy

A collaborative framework for studying this compound would involve a continuous feedback loop between different disciplines. For instance, synthetic chemists would synthesize the initial compound and its analogues. researchgate.net These would then be passed to pharmacologists and molecular biologists for in vitro and in vivo screening to determine biological activity. azolifesciences.com Concurrently, computational chemists would model the compound's structure-activity relationships to inform the next round of synthesis. reachemchemicals.com If potential for materials science applications is identified, materials scientists would investigate its physical and chemical properties, with computational models providing theoretical support. solubilityofthings.com This iterative and collaborative process ensures that research is driven by a comprehensive understanding of the molecule from multiple perspectives. The ultimate goal of such interdisciplinary efforts is to accelerate the translation of basic scientific discoveries into tangible applications that can address unmet needs in medicine and technology. nih.govresearchgate.netisomorphiclabs.com

The following table outlines the potential roles and contributions of various disciplines in the comprehensive study of this compound:

| Discipline | Key Contributions | Research Focus |

| Synthetic Chemistry | - Design and synthesis of this compound and its derivatives.- Optimization of reaction pathways for efficient and scalable production. researchgate.netantheia.bio- Creation of focused compound libraries for structure-activity relationship (SAR) studies. | Developing novel and efficient synthetic routes. |

| Medicinal Chemistry | - Integration of chemical synthesis with biological and pharmacological principles. openaccessjournals.com- Modification of the molecular structure to improve therapeutic properties. acs.org- Design of prodrugs and other delivery strategies. | Optimizing the compound for potential therapeutic use. |

| Computational Chemistry & Bioinformatics | - Prediction of molecular properties (e.g., solubility, stability) through in silico modeling. solubilityofthings.comreachemchemicals.com- Virtual screening and docking studies to identify potential biological targets. pharmiweb.com- Analysis of large datasets from high-throughput screening. azolifesciences.comtechnologynetworks.com | Accelerating the discovery and optimization process through computational methods. |

| Pharmacology | - Evaluation of the compound's biological effects in vitro and in vivo.- Determination of efficacy, potency, and potential mechanisms of action.- Collaboration with medicinal chemists to refine drug candidates. parabolicdrugs.com | Understanding the interaction of the compound with biological systems. |

| Molecular & Cell Biology | - Identification and validation of the compound's cellular targets. acs.org- Elucidation of the molecular pathways affected by the compound.- Use of genetic and proteomic approaches to understand the biological response. researchgate.net | Detailing the specific molecular interactions and cellular consequences. |

| Materials Science | - Investigation of the physical and chemical properties of the compound.- Exploration of its potential for creating novel polymers, coatings, or electronic materials.- Characterization of materials incorporating the compound using techniques like spectroscopy and microscopy. innovate.academy | Discovering and developing new materials with unique functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。